molecular formula C4F9KO6S3 B1425091 Potassium Tris(trifluoromethanesulfonyl)methanide CAS No. 114395-69-6

Potassium Tris(trifluoromethanesulfonyl)methanide

Cat. No.: B1425091
CAS No.: 114395-69-6
M. Wt: 450.3 g/mol
InChI Key: RJPWSGDBEHVWPP-UHFFFAOYSA-N
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Description

Potassium Tris(trifluoromethanesulfonyl)methanide is an organometallic compound with the molecular formula C4F9KO6S3. It is a white to almost white powder or crystal that is soluble in water and methanol . This compound is known for its strong basicity and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium Tris(trifluoromethanesulfonyl)methanide can be synthesized through the reaction of tris(trifluoromethanesulfonyl)methane with potassium hydroxide. The reaction typically takes place in an inert atmosphere to prevent moisture from affecting the product . The reaction can be represented as follows:

(CF3SO2)3CH+KOH(CF3SO2)3CK++H2O\text{(CF}_3\text{SO}_2\text{)}_3\text{CH} + \text{KOH} \rightarrow \text{(CF}_3\text{SO}_2\text{)}_3\text{C}^- \text{K}^+ + \text{H}_2\text{O} (CF3​SO2​)3​CH+KOH→(CF3​SO2​)3​C−K++H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and controlled environments to ensure the quality and consistency of the product. The compound is typically stored in inert gas to prevent decomposition due to moisture .

Chemical Reactions Analysis

Types of Reactions

Potassium Tris(trifluoromethanesulfonyl)methanide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.

    Deprotonation Reactions: Due to its strong basicity, it can deprotonate weak acids, forming corresponding anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert conditions .

Major Products

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in substitution reactions with alkyl halides, the product would be the corresponding alkylated compound .

Scientific Research Applications

Potassium Tris(trifluoromethanesulfonyl)methanide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Potassium Tris(trifluoromethanesulfonyl)methanide exerts its effects is primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions, forming new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium Tris(trifluoromethanesulfonyl)methanide is unique due to its high stability, strong basicity, and versatility in various chemical reactions. Its ability to act as both a base and a nucleophile makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWSGDBEHVWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9KO6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114395-69-6
Record name Potassium Tris(trifluoromethanesulfonyl)methanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium Tris(trifluoromethanesulfonyl)methanide
Reactant of Route 2
Potassium Tris(trifluoromethanesulfonyl)methanide
Reactant of Route 3
Potassium Tris(trifluoromethanesulfonyl)methanide

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